2-(1H-Pyrrol-1-yl)-4-thien-2-ylpyrimidine
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Overview
Description
2-(1H-Pyrrol-1-yl)-4-thien-2-ylpyrimidine is a heterocyclic compound that contains a pyrrole ring, a thiophene ring, and a pyrimidine ring
Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring, which is present in 2-pyrrol-1-yl-4-thiophen-2-ylpyrimidine, have been reported to interact with various biological targets . For instance, pyrazolo[3,4-d]pyrimidine derivatives have been found to inhibit CDK2, a protein kinase involved in cell cycle regulation .
Mode of Action
For example, pyrrolidine derivatives can bind to their targets due to their stereochemistry and the spatial orientation of their substituents .
Biochemical Pathways
For instance, some enzymes involved in the production of sphingosine 1-phosphate, a signaling molecule implicated in cancer progression and immune cell chemotaxis, have been identified as potential targets of pyrrolidine derivatives .
Pharmacokinetics
The introduction of heteroatomic fragments in molecules, such as nitrogen in the pyrrolidine ring, is known to modify physicochemical parameters and improve the adme/tox results for drug candidates .
Result of Action
For example, some pyrrolidine derivatives have been reported to reduce the cell population in the G2/M phase and increase the cell population in the G0/G1 phase, as well as inhibit the anti-apoptotic protein Bcl-2 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Pyrrol-1-yl)-4-thien-2-ylpyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyrimidine with thiophene-2-carbaldehyde in the presence of a base, followed by cyclization with pyrrole . The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like palladium or copper.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(1H-Pyrrol-1-yl)-4-thien-2-ylpyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the pyrimidine ring are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve solvents like ethanol, DMF, or acetonitrile, and may require heating or the use of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrroloquinoxaline derivatives, while substitution reactions can produce various functionalized pyrimidine derivatives .
Scientific Research Applications
2-(1H-Pyrrol-1-yl)-4-thien-2-ylpyrimidine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: The compound may be explored for its therapeutic potential, including antimicrobial, antiviral, and anticancer activities.
Industry: It can be used in the development of organic electronic materials, such as organic semiconductors and light-emitting diodes
Comparison with Similar Compounds
Similar Compounds
Pyrroloquinoxalines: These compounds share a similar pyrrole and quinoxaline structure and exhibit comparable biological activities.
Pyrrolopyrazines: These derivatives contain pyrrole and pyrazine rings and are known for their antimicrobial and anticancer properties.
Indole Derivatives: Compounds like 5-[2-(1H-pyrrol-1-yl)ethoxy]-1H-indole have similar structural features and biological activities.
Uniqueness
2-(1H-Pyrrol-1-yl)-4-thien-2-ylpyrimidine is unique due to its combination of pyrrole, thiophene, and pyrimidine rings, which confer distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of novel bioactive molecules and materials.
Properties
IUPAC Name |
2-pyrrol-1-yl-4-thiophen-2-ylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3S/c1-2-8-15(7-1)12-13-6-5-10(14-12)11-4-3-9-16-11/h1-9H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQXWMWZYIVLUDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=NC=CC(=N2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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